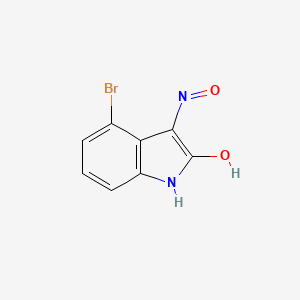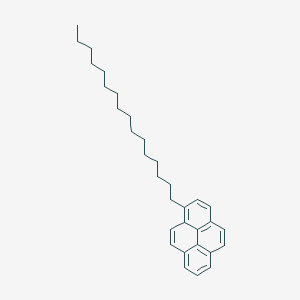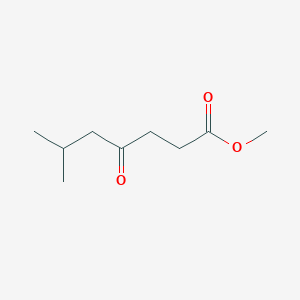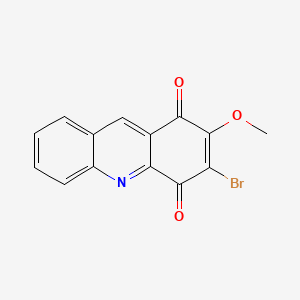
N,N-Bis(3-chlorobut-2-en-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(3-chlorobut-2-en-1-yl)acetamide: is an organic compound with the molecular formula C10H15Cl2NO . It contains a total of 29 atoms, including 15 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 2 chlorine atoms . This compound is characterized by its unique structure, which includes multiple bonds, rotatable bonds, and a tertiary amide group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(3-chlorobut-2-en-1-yl)acetamide typically involves the reaction of 3-chlorobut-2-en-1-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are essential to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(3-chlorobut-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides.
Aplicaciones Científicas De Investigación
N,N-Bis(3-chlorobut-2-en-1-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds:
- N,N-Bis(3-chloro-2-buten-1-yl)acetamide
- N,N-Dimethylacetamide
- N,N-Diethylacetamide
Comparison: N,N-Bis(3-chlorobut-2-en-1-yl)acetamide is unique due to its specific structure, which includes two 3-chlorobut-2-en-1-yl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
| 79437-19-7 | |
Fórmula molecular |
C10H15Cl2NO |
Peso molecular |
236.13 g/mol |
Nombre IUPAC |
N,N-bis(3-chlorobut-2-enyl)acetamide |
InChI |
InChI=1S/C10H15Cl2NO/c1-8(11)4-6-13(10(3)14)7-5-9(2)12/h4-5H,6-7H2,1-3H3 |
Clave InChI |
RMVUUXZEAQPHFF-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCN(CC=C(C)Cl)C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)

![1-[tert-Butyl(dimethyl)silyl]but-2-yn-1-one](/img/structure/B14431473.png)


![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)





